molecular formula C9H10BrN3O2 B1464743 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine CAS No. 1020253-22-8

5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine

Cat. No. B1464743
M. Wt: 272.1 g/mol
InChI Key: YXSSIQVKYYTXGR-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine is a chemical compound with the molecular formula C10H12BrN3O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are important in the field of natural products, pharmaceuticals, agrochemicals, and dyestuffs .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine can be represented by the SMILES string [O-]N+c1ccc(Br)cn1 . This indicates the presence of a bromine atom and a nitro group attached to a pyridine ring, along with a pyrrolidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine include a molecular weight of 286.13 g/mol . The related compound 5-Bromo-2-nitropyridine has a melting point of 148-150 °C .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Indole derivatives, which are structurally similar to pyridine derivatives, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, making them useful in developing new derivatives .
    • Methods of Application : These compounds are often synthesized and then tested for their biological activity. The specific methods of synthesis and testing can vary widely depending on the specific compound and its intended use .
    • Results : Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Scientific Field: Organic Chemistry

    • Application : Pyridine derivatives have been synthesized via Suzuki cross-coupling reactions. These compounds have potential applications in various fields due to their unique chemical properties .
    • Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids was used to produce these novel pyridine derivatives .
    • Results : The synthesized pyridine derivatives were found to have potential as chiral dopants for liquid crystals. They also showed anti-thrombolytic, biofilm inhibition, and haemolytic activities .
  • Scientific Field: Pharmacology

    • Application : Indole-based chalcone derivatives, which are structurally similar to pyridine derivatives, have been reported as COX-1 and COX-2 inhibitors .
    • Methods of Application : These compounds are synthesized and then tested for their biological activity. The specific methods of synthesis and testing can vary widely depending on the specific compound and its intended use .
    • Results : Compound 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one (21) and compound 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one (22) were found to demonstrate significant activity .
  • Scientific Field: Biochemistry

    • Application : 5-Bromo-2-nitropyridine is employed as a reagent in the synthesis of novel benzimidazoles, potent inhibitors of TIE-2 and VEGFR-2 Tyrosine kinase receptors .
    • Methods of Application : The specific methods of synthesis and testing can vary widely depending on the specific compound and its intended use .
    • Results : The synthesized benzimidazoles showed potential as potent inhibitors of TIE-2 and VEGFR-2 Tyrosine kinase receptors .
  • Scientific Field: Chemical Synthesis

    • Application : 5-Bromo-2-(pyrrolidin-1-yl)pyridine is a heterocyclic building block used in chemical synthesis .
    • Methods of Application : The specific methods of synthesis can vary widely depending on the specific compound and its intended use .
    • Results : The synthesized compounds can be used in various chemical reactions due to their unique properties .
  • Scientific Field: Biochemistry

    • Application : 5-Bromo-2-nitropyridine is employed as a reagent in the synthesis of novel benzimidazoles, potent inhibitors of TIE-2 and VEGFR-2 Tyrosine kinase receptors .
    • Methods of Application : The specific methods of synthesis and testing can vary widely depending on the specific compound and its intended use .
    • Results : The synthesized benzimidazoles showed potential as potent inhibitors of TIE-2 and VEGFR-2 Tyrosine kinase receptors .

properties

IUPAC Name

5-bromo-3-nitro-2-pyrrolidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O2/c10-7-3-8(13(14)15)9(12-5-7)6-1-2-11-4-6/h3,5-6,11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSSIQVKYYTXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695597
Record name 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine

CAS RN

1020253-22-8
Record name 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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